![molecular formula C28H29ClN6O2 B560456 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride CAS No. 5507-11-9](/img/structure/B560456.png)
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel antagonist of the Grb7 SH2 domain; Antitumor Agent; High Quality Biochemicals for Research Uses
Scientific Research Applications
Hydrothermal Synthesis and Structure of Metal-Organic Frameworks
Research demonstrates the use of similar compounds in the hydrothermal synthesis of metal-organic frameworks (MOFs). These frameworks have diverse structures, including 1D, 2D, and 3D configurations, which are constructed using polycarboxylate ligands and flexible bis(imidazole) ligands like the one . These MOFs show potential for various applications due to their unique structural properties (Sun et al., 2010).
Crystal Structures of Solvated Bisimidazole Derivatives
Studies have been conducted on the crystal structures of solvated bisimidazole derivatives, which are structurally similar to the compound . These structures display distinct differences in the orientation of the imidazole rings, influenced by specific solvent interactions. Such research aids in understanding the molecular configurations and potential applications in crystal engineering (Felsmann et al., 2012).
Photocatalytic Behavior and Electrochemical Properties
Compounds analogous to the one have been used to form Co(ii) coordination polymers. These polymers have been structurally characterized and evaluated for their thermal stability, photoluminescence properties, and electrochemical behavior. They demonstrate potential as semiconductive materials and show high photocatalytic efficiency, indicating applications in environmental remediation and energy conversion (Cui et al., 2017).
Synthesis and Structural Analysis in Coordination Chemistry
The synthesis of bisimidazole derivatives, including those structurally similar to the queried compound, has been extensively studied. These compounds are used to create various coordination complexes, which are then analyzed for their molecular structures. Such research is crucial in the field of coordination chemistry, contributing to the understanding of molecular interactions and the development of new materials (Bisht et al., 2015).
Application in Luminescent Sensing and Magnetic Properties
Research on coordination polymers based on similar compounds has shown their potential in luminescent sensing and as materials with magnetic properties. These properties are influenced by the structural diversity of the coordination polymers, which can be tuned using different ligands and metal ions. This versatility makes them suitable for various applications in sensing and magnetic materials (Fan et al., 2014).
properties
CAS RN |
5507-11-9 |
|---|---|
Product Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
Molecular Formula |
C28H29ClN6O2 |
Molecular Weight |
517.03 |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C28H28N6O2.ClH/c35-27(33-23-9-1-19(2-10-23)17-25-29-13-14-30-25)21-5-7-22(8-6-21)28(36)34-24-11-3-20(4-12-24)18-26-31-15-16-32-26;/h1-12H,13-18H2,(H,29,30)(H,31,32)(H,33,35)(H,34,36);1H |
InChI Key |
RWYPYYQOXLXQPW-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CC5=NCCN5.Cl |
synonyms |
NSC55158; 1-N,4-N-Bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



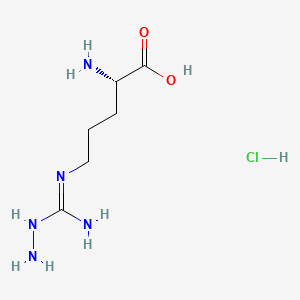
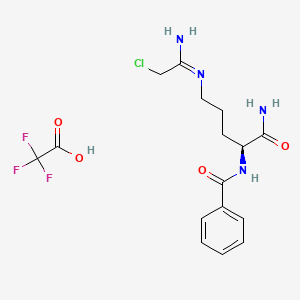
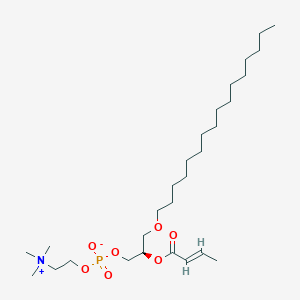

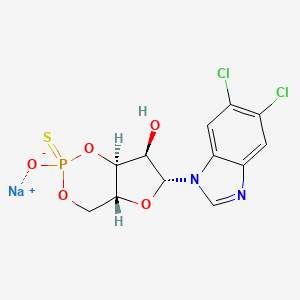
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
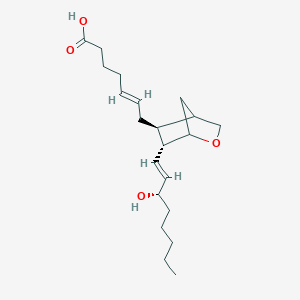

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
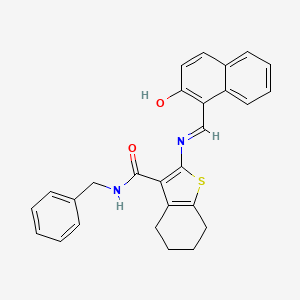
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)